molecular formula C10H15NO2 B2672926 4-Amino-2-[(propan-2-yloxy)methyl]phenol CAS No. 134380-60-2

4-Amino-2-[(propan-2-yloxy)methyl]phenol

Cat. No.: B2672926
CAS No.: 134380-60-2
M. Wt: 181.235
InChI Key: JIFROFIJJNCIMD-UHFFFAOYSA-N
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Description

4-Amino-2-[(propan-2-yloxy)methyl]phenol is a phenolic derivative characterized by an amino group at the para position (C4) and a propan-2-yloxymethyl (isopropoxymethyl) substituent at the ortho position (C2) of the aromatic ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 193.23 g/mol. The compound’s structure combines hydrophilic (amino, hydroxyl) and lipophilic (isopropoxymethyl) moieties, influencing its solubility, reactivity, and biological interactions. Limited toxicological data are available for this compound, as is common with many specialized phenolic derivatives .

Properties

IUPAC Name

4-amino-2-(propan-2-yloxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFROFIJJNCIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(propan-2-yloxy)methyl]phenol typically involves the reaction of 4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Temperature: 60-80°C

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[(propan-2-yloxy)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

4-Amino-2-[(propan-2-yloxy)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(propan-2-yloxy)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of phenolic derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
4-Amino-2-[(propan-2-yloxy)methyl]phenol Isopropoxymethyl C₁₀H₁₅NO₂ 193.23 Under investigation
4-Amino-2-(diethylaminomethyl)phenol (ADOC) Diethylaminomethyl C₁₁H₁₈N₂O 194.28 Antidote for organophosphorus poisoning
4-Amino-2-(pyrrolidin-1-ylmethyl)phenol Pyrrolidinylmethyl C₁₁H₁₆N₂O 192.25 Hair dye intermediate
4-Amino-2-phenylaminomethylphenol Phenylaminomethyl C₁₃H₁₄N₂O 214.27 Oxidative hair dye component
4-Amino-2-[(heptyloxy)methyl]phenol Heptyloxymethyl C₁₄H₂₃NO₂ 249.34 Synthetic intermediate (antitumor studies)

Physicochemical Properties

  • Solubility: The isopropoxymethyl group in the target compound enhances lipophilicity compared to analogues with charged aminoalkyl groups (e.g., ADOC). This reduces water solubility but improves membrane permeability.
  • Basicity: Amino groups at C4 contribute to weak basicity (pKa ~9–10), while ether groups (e.g., isopropoxymethyl) are electronically neutral. In contrast, ADOC’s diethylaminomethyl group introduces stronger basicity (pKa ~10–11), favoring salt formation and aqueous solubility .
  • Hydrogen Bonding: The hydroxyl and amino groups enable hydrogen bonding, critical for interactions in biological systems or crystallization. ADOC’s tertiary amine reduces H-bonding capacity compared to primary amines in other derivatives .

Industrial and Commercial Use

  • Hair Dyes: Derivatives like 4-amino-2-phenylaminomethylphenol are primary intermediates in oxidative hair dyes, forming colored complexes upon oxidation . The target compound’s isopropoxy group may modify dye stability or hue.
  • Pharmaceuticals: ADOC’s efficacy against organophosphorus agents highlights the role of aminomethyl groups in therapeutic design, whereas alkoxy groups may prioritize pharmacokinetics over reactivity .

Biological Activity

4-Amino-2-[(propan-2-yloxy)methyl]phenol, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various fields based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a hydroxymethyl group, and a propan-2-yloxy substituent. These functional groups contribute to its reactivity and interaction with biological targets.

Property Description
Molecular Formula C10H15NO3
Molecular Weight 185.24 g/mol
Solubility Soluble in organic solvents; moderate aqueous solubility
Functional Groups Amino (-NH2), Hydroxymethyl (-CH2OH), Ether (-O-)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and hydroxyl groups can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating their activity. Additionally, the propan-2-yloxy group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Its structure allows it to scavenge free radicals, which can prevent oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown moderate activity against several bacterial strains. Its effectiveness appears to vary depending on the specific bacteria tested, indicating potential for development as an antibacterial agent .

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study demonstrated that derivatives of similar compounds exhibited significant antioxidant activity through various assays, suggesting that this compound may share these properties .
  • Anti-inflammatory Mechanisms :
    • In vitro studies indicated that the compound could reduce the production of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests a pathway through which it may exert therapeutic effects in inflammatory conditions.
  • Antimicrobial Screening :
    • A comparative study showed that modifications in similar phenolic compounds led to varying degrees of antibacterial efficacy. The findings suggest that structural features significantly influence biological activity, warranting further exploration of this compound against specific pathogens .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Differences Biological Activity
4-Amino-2-methylphenolLacks propan-2-yloxy groupDifferent reactivity profile
4-Amino-2-(ethoxy)phenolContains ethoxy instead of propan-2-yloxyVaries in solubility and activity
4-Amino-2-(methoxymethyl)phenolFeatures methoxymethyl groupAlters steric and electronic properties

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